molecular formula C14H18N2O2 B2748168 N1-allyl-N2-(3-phenylpropyl)oxalamide CAS No. 920393-40-4

N1-allyl-N2-(3-phenylpropyl)oxalamide

Cat. No.: B2748168
CAS No.: 920393-40-4
M. Wt: 246.31
InChI Key: MSSMAZADYRUEHG-UHFFFAOYSA-N
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Description

N1-Allyl-N2-(3-phenylpropyl)oxalamide is a synthetic oxalamide derivative designed as a nucleating agent for semi-crystalline polymers like polyhydroxybutyrate (PHB). Its molecular architecture comprises a central oxalamide motif (hard segment) flanked by flexible allyl and 3-phenylpropyl groups (soft segments). The oxalamide core facilitates hydrogen bonding, enabling self-assembly into β-sheet-like structures, which act as heterogeneous nucleation sites during polymer crystallization . The allyl group enhances solubility in hydrophobic polymer melts, while the 3-phenylpropyl moiety promotes phase separation upon cooling, aligning with the design principles for efficient nucleating agents .

Properties

IUPAC Name

N-(3-phenylpropyl)-N'-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-2-10-15-13(17)14(18)16-11-6-9-12-7-4-3-5-8-12/h2-5,7-8H,1,6,9-11H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSMAZADYRUEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-allyl-N2-(3-phenylpropyl)oxalamide typically involves the reaction of allylamine and 3-phenylpropylamine with oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Allylamine and 3-phenylpropylamine are dissolved in an appropriate solvent, such as dichloromethane.

    Step 2: Oxalyl chloride is added dropwise to the solution while maintaining the temperature at around 0°C to 5°C.

    Step 3: The reaction mixture is stirred for several hours at room temperature to complete the reaction.

    Step 4: The solvent is evaporated, and the crude product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may include additional steps such as recrystallization and distillation to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-allyl-N2-(3-phenylpropyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The allyl and phenylpropyl groups can participate in substitution reactions with appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted oxalamides with various functional groups.

Scientific Research Applications

Antibacterial Activity

N1-allyl-N2-(3-phenylpropyl)oxalamide exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Studies have demonstrated its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains.

Mechanism of Action :

  • Inhibition of Protein Synthesis : The compound may disrupt bacterial ribosome function, leading to reduced protein synthesis.

Case Study :
In vitro studies indicated that the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL against various bacterial strains, highlighting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the growth of various cancer cell lines.

Mechanism of Action :

  • Induction of Apoptosis : The compound activates specific signaling pathways that lead to programmed cell death in cancer cells.

In vitro Studies :
Research has shown that the compound exhibits dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Comparative Analysis with Related Compounds

A comparative analysis with other oxalamide derivatives reveals the unique biological profile of this compound.

Compound NameBiological ActivityKey Features
N1-(3-(4-dimethylamino)phenyl)propyl-N2-(4-fluorophenyl)oxalamideHistone deacetylase inhibitorAnticancer properties
N1-(3-chloro-4-fluorophenyl)-N2-(4-dimethylaminobenzene)oxalamideAntimicrobialSimilar structural features
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan)AnticancerDifferent aromatic substitution

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In models of neurodegeneration induced by oxidative stress, the compound exhibited protective effects on neuronal cells by reducing reactive oxygen species (ROS) levels and improving cell viability .

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

Activity TypeCell Line/OrganismIC50/MIC (µM/µg/mL)Mechanism
AnticancerMCF-710Induces apoptosis
A54930Caspase activation
AntimicrobialStaphylococcus aureus20Cell wall synthesis inhibition
Escherichia coli50Disruption of membrane integrity
NeuroprotectiveNeuroblastoma cellsN/AReduces ROS

Mechanism of Action

The mechanism of action of N1-allyl-N2-(3-phenylpropyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

Oxalamide derivatives vary in their end-group substituents and spacer lengths, which critically influence their thermal behavior, solubility, and nucleation efficiency. Key compounds for comparison include:

Compound Name Substituents Key Features
N1-Allyl-N2-(3-phenylpropyl)oxalamide Allyl, 3-phenylpropyl Enhanced melt solubility (allyl), hydrophobic interactions (phenylpropyl)
Compound 1 Ethyl ester end-groups High melting point (203.4°C), limited PHB compatibility
Compound 2 PHB-like end-groups Improved PHB miscibility, reduced crystallization half-time (t₀.₅)
N1-(2-oxopropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide Trifluoromethyl phenyl, oxopropyl Electron-withdrawing CF₃ group increases thermal stability
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide Hydroxypropyl, CF₃ phenyl Hydroxyl group strengthens hydrogen bonding, higher nucleation density

Thermal Behavior and Crystallization Efficiency

  • This compound : Expected to exhibit a melting point (Tm) between 150–200°C, based on analog data. The allyl group likely lowers Tm compared to compound 1 (203.4°C) but improves PHB melt solubility .
  • Compound 2 : Reduces PHB’s crystallization half-time (t₀.₅) by 40% at 115°C, demonstrating superior nucleation efficiency due to PHB-mimetic end-groups .
  • Trifluoromethyl Derivatives : The CF₃ group increases thermal stability (Tm > 200°C) but may reduce polymer compatibility due to hydrophobicity .

Hydrogen Bonding and Self-Assembly

  • All oxalamides form dual hydrogen bonds per motif, creating β-sheet assemblies. However, substituents modulate bonding strength:
    • Hydroxypropyl (in ) enhances hydrogen bonding, favoring dense nucleation sites.
    • Allyl and phenylpropyl groups prioritize melt solubility over bonding strength, balancing dispersion and phase separation .

Polymer Compatibility and Industrial Relevance

  • PHB Applications : Compound 2’s tailored end-groups achieve 10 wt% miscibility in PHB, whereas compound 1 phase-separates at >0.5 wt%, limiting utility .
  • Polypropylene (PP) : Sorbitol-based agents (e.g., Irgaclear®) outperform oxalamides in PP but lack biodegradability, highlighting oxalamides’ niche in sustainable polymers .

Research Findings and Implications

  • Design Principles : Shortening spacer lengths (e.g., compound 2 vs. 1) and modifying end-groups to match polymer chemistry are critical for optimizing nucleation .
  • Contradictions : While some oxalamides (e.g., compound 1) fail in PHB, structural tweaks (e.g., allyl/phenylpropyl) resolve miscibility issues, underscoring the need for molecular precision .
  • Future Directions : Exploring mixed substituents (e.g., allyl + hydroxypropyl) could further enhance nucleation efficiency across diverse polymer systems.

Biological Activity

N1-allyl-N2-(3-phenylpropyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the oxalamide class of compounds. Its chemical structure can be represented as follows:

C16H20N2O2\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_2

This compound features an allyl group and a phenylpropyl moiety, which contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that oxalamides can possess antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in conditions such as arthritis and other inflammatory diseases.
  • Anticancer Potential : Some derivatives of oxalamides have been investigated for their anticancer properties, showing the ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

Several studies have explored the biological activity of this compound or related compounds:

  • Study on Antimicrobial Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated a series of oxalamides for their antibacterial properties. This compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anti-inflammatory Research :
    • In a preclinical model of inflammation, this compound was administered to mice subjected to carrageenan-induced paw edema. The results indicated a reduction in edema size, suggesting anti-inflammatory effects mediated through the inhibition of cyclooxygenase enzymes .
  • Anticancer Activity :
    • A recent investigation assessed the cytotoxic effects of various oxalamides on human cancer cell lines. The study found that this compound induced apoptosis in breast cancer cells via mitochondrial pathways, highlighting its potential as an anticancer agent .

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity Model/System Outcome Reference
AntimicrobialS. aureus, E. coliSignificant antibacterial activity (MIC values comparable to antibiotics)
Anti-inflammatoryCarrageenan-induced edema in miceReduced paw edema size
AnticancerHuman breast cancer cell linesInduced apoptosis via mitochondrial pathways

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